Rosuvastatin D3
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Overview
Description
Rosuvastatin D3 is a deuterated form of rosuvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin D3 involves several steps, including the preparation of key intermediates. One efficient approach involves the aerobic oxidation of 5-pyrimidinemethanol in the presence of cobalt nitrate, dimethylglyoxime, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions . This method does not require hazardous or expensive chemicals and is suitable for scale-up.
Industrial Production Methods
Industrial production of this compound often involves the use of cesium salts (acetate, lactate, aspartate, and glutamate) for the preparation of rosuvastatin calcium-loaded nanoparticles through a spray drying method . This process ensures the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin D3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Cobalt nitrate, dimethylglyoxime, and TEMPO.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include intermediates such as 5-pyrimidinecarbaldehyde and other derivatives essential for the synthesis of this compound .
Scientific Research Applications
Rosuvastatin D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of rosuvastatin in biological samples.
Biology: Studied for its effects on lipid metabolism and its potential role in reducing oxidative stress.
Medicine: Used in clinical trials to evaluate its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of rosuvastatin
Mechanism of Action
Rosuvastatin D3 exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol synthesis, resulting in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes and increased clearance of LDL from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Uniqueness
Rosuvastatin D3 is unique due to its deuterated structure, which provides improved metabolic stability and reduced susceptibility to enzymatic degradation compared to its non-deuterated counterparts. This results in enhanced bioavailability and potentially fewer side effects .
Conclusion
This compound is a valuable compound in the statin class of medications, offering significant benefits in lowering cholesterol levels and reducing cardiovascular risk. Its unique deuterated structure, efficient synthesis methods, and wide range of scientific research applications make it a compound of great interest in both academic and industrial settings.
Properties
Molecular Formula |
C22H28FN3O6S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1/i3D3 |
InChI Key |
BPRHUIZQVSMCRT-UJWYGDJLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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